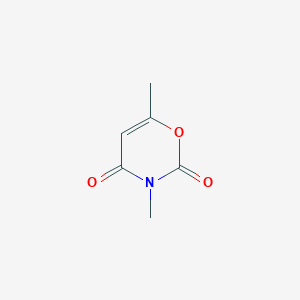![molecular formula C9H11N5O3 B4327649 N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide
Overview
Description
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide is a compound that features two oxadiazole rings, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These rings are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol . Another approach includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole rings, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro-oxadiazole derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, leading to its nematicidal activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and have similar biological activities, such as antimicrobial and anticancer properties.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound combines 1,2,5- and 1,2,4-oxadiazole rings and is used in the synthesis of energetic materials.
Uniqueness
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its dual oxadiazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3-5(15)10-8-7(12-17-14-8)9-11-6(4-2)16-13-9/h3-4H2,1-2H3,(H,10,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDMMZJUKFZILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=NON=C2NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![METHYL 4-METHOXY-3-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]BENZOATE](/img/structure/B4327593.png)
![2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-[4-(TERT-BUTYL)PHENYL]CARBAMATE](/img/structure/B4327600.png)
![2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE](/img/structure/B4327603.png)

![1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)
![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)
![2-[3-(2-METHOXY-4-NITROPHENOXY)PROPOXY]-5-NITROPHENYL METHYL ETHER](/img/structure/B4327634.png)
![N-[3-(morpholin-4-yl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327657.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327669.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327677.png)
![N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4327687.png)
